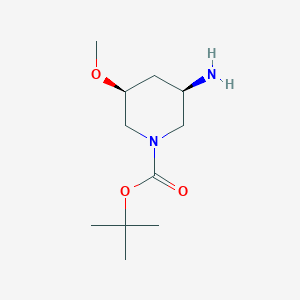

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOYBSJHTACSNI-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101218-75-9 | |

| Record name | tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Linear Precursors

Cyclization strategies often employ amino alcohols or diamines as starting materials. For example, a Mitsunobu reaction can facilitate ring closure between a secondary alcohol and an amine group, with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) as reagents. Alternatively, reductive amination of keto-amines using sodium cyanoborohydride (NaBH₃CN) in methanol achieves cyclization while introducing the amino group.

Modification of Pre-Existing Piperidine Derivatives

Commercial piperidine derivatives, such as 3,5-dihydroxypiperidine, are frequently modified. Selective methoxylation at the 5-position is achieved via nucleophilic substitution using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The amino group at the 3-position is introduced through Staudinger reactions with azides or Gabriel synthesis using phthalimide.

Stereoselective Introduction of Functional Groups

The (3R,5S) configuration necessitates enantioselective methods.

Enantioselective Methoxylation

The 5-methoxy group is introduced via asymmetric epoxide ring-opening . For instance, treatment of (3R)-3-amino-5,6-epoxypiperidine with methanol in the presence of a chiral Lewis acid catalyst (e.g., Jacobsen’s catalyst) yields the (5S)-methoxy product with >90% enantiomeric excess (ee).

Chiral Resolution of Amine Intermediates

Racemic 3-aminopiperidine derivatives are resolved using diastereomeric salt formation . Tartaric acid derivatives, such as (R,R)-di-p-toluoyl tartaric acid, selectively crystallize the (3R)-enantiomer, which is then Boc-protected.

Boc-Protection and Carbamate Formation

The tert-butyloxycarbonyl (Boc) group is introduced to stabilize the amine during subsequent reactions.

Standard Boc-Protection Protocol

A mixture of tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane (DCM) reacts with the amine at 0°C to room temperature, achieving >95% yield.

Industrial-Scale Boc-Protection

Flow microreactor systems enhance efficiency by minimizing side reactions. For example, a continuous flow setup with a residence time of 10 minutes at 40°C achieves 98% conversion, compared to 85% in batch processes.

Industrial Production and Process Optimization

| Parameter | Batch Process | Flow Microreactor |

|---|---|---|

| Reaction Time | 12–24 hours | 10–30 minutes |

| Yield | 70–85% | 90–98% |

| Byproduct Formation | 5–10% | <2% |

| Energy Consumption | High | Low |

Flow systems improve heat transfer and mixing, critical for exothermic reactions like Boc-protection.

Purification and Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant properties. Studies suggest that tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate could serve as a scaffold for developing new antidepressants, targeting neurotransmitter systems involved in mood regulation.

Neurological Disorders

Potential Treatment for Neurological Conditions

The compound's structural features may allow it to interact with various receptors in the central nervous system. Preliminary studies have explored its efficacy in models of anxiety and depression, indicating a potential role in treating neurological disorders.

Drug Development

Lead Compound for Further Modifications

Due to its favorable pharmacological profile, this compound serves as a lead compound in drug discovery. Researchers are investigating modifications to enhance its efficacy and reduce side effects.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 2101218-75-9

- Molecular Formula : C₁₁H₂₂N₂O₃

- Molecular Weight : 230.31 g/mol

- Purity : ≥97% (HPLC)

- Structure: A piperidine derivative with a tert-butyl carbamate (Boc) group at position 1, an amino group at position 3 (R-configuration), and a methoxy substituent at position 5 (S-configuration) .

Applications : Primarily used as a chiral building block in pharmaceutical synthesis, particularly for developing kinase inhibitors and central nervous system (CNS)-targeting molecules. Its stereochemistry and methoxy group enhance solubility and modulate metabolic stability .

Comparison with Structurally Similar Compounds

tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate

- CAS Number : 1932513-59-1

- Molecular Formula : C₁₀H₂₀N₂O₃

- Key Difference : Hydroxyl (-OH) substituent at position 5 instead of methoxy (-OCH₃).

- Impact :

- Solubility : Increased polarity due to -OH improves aqueous solubility but reduces lipid membrane permeability.

- Reactivity : The hydroxyl group allows for further functionalization (e.g., phosphorylation, glycosylation) but requires protection during synthetic steps to prevent undesired side reactions .

tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate

- CAS Number : 1860012-52-7

- Molecular Formula : C₁₁H₂₂N₂O₂

- Key Difference : Methyl (-CH₃) group at position 3.

tert-Butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate

- CAS Number : 1932056-72-8

- Molecular Formula : C₁₀H₁₈FN₂O₂

- Key Difference : Fluorine (-F) substituent at position 4.

- Impact: Metabolic Stability: Fluorine’s electronegativity and small size reduce susceptibility to oxidative metabolism, extending half-life in vivo.

(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

- CAS Number : 1312798-21-2

- Molecular Formula : C₁₀H₂₀N₂O₃

- Key Difference : Stereochemical inversion at positions 3 (S-configuration) and 5 (R-configuration).

- Impact: Biological Activity: Altered stereochemistry may reduce affinity for targets optimized for the (3R,5S)-configuration. Crystallinity: Differences in hydrogen-bonding patterns affect crystallization behavior, as noted in X-ray studies .

Physicochemical Properties

*Molecular weight calculated based on formula C₁₀H₂₀N₂O₃.

Biological Activity

tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 230.31 g/mol

- CAS Number : 2101218-75-9

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antinociceptive Activity : Studies have shown that this compound may have pain-relieving effects. It appears to modulate pain pathways in the central nervous system, potentially through interactions with opioid receptors or other pain-related signaling pathways.

- Neuroprotective Effects : There is evidence suggesting that the compound may protect neurons from damage due to oxidative stress or excitotoxicity. This could be linked to its ability to enhance antioxidant defenses or inhibit apoptotic pathways.

- Cognitive Enhancer : Preliminary data suggest that it may improve cognitive functions, possibly by enhancing neurotransmitter activity in the brain.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Modulation of Neurotransmitter Systems : The compound may influence the levels of key neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in neurodegenerative processes, thereby offering protective benefits against conditions like Alzheimer's disease.

Study 1: Antinociceptive Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in pain responses compared to control groups. The study highlighted the compound's potential as an analgesic agent.

Study 2: Neuroprotection in Oxidative Stress Models

In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death and preserved cellular integrity. Mechanistic studies indicated enhanced expression of antioxidant genes.

Study 3: Cognitive Function Assessment

In a behavioral study involving aged rats, treatment with this compound improved performance in memory tasks. The findings suggest potential applications in treating cognitive decline associated with aging.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate?

- Methodology : Use chiral auxiliaries or enantioselective catalysis during piperidine ring formation. For example, tert-butyl carbamate protection of the amine group (e.g., using Boc anhydride) can stabilize stereochemistry during synthesis. Purification via chiral column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric excess .

- Key Data : Reaction yields >75% reported for analogous tert-butyl piperidine carboxylates using optimized chiral catalysts (e.g., Rhodium complexes) .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute stereochemical assignment. For rapid analysis, use - and -NMR with chiral shift reagents (e.g., Eu(hfc)) to distinguish diastereotopic protons. Compare observed coupling constants () with computational models (DFT calculations) .

- Example : In related piperidine derivatives, correlates with trans-diaxial configurations, confirming stereochemistry .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : -NMR identifies methoxy () and Boc-protected amine () groups.

- IR : Confirm carbamate C=O stretch ().

- MS : High-resolution ESI-MS validates molecular weight (theoretical ) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform Hammett analysis with para-substituted electrophiles to quantify electronic effects. Steric hindrance from the tert-butyl group reduces reaction rates at the 1-carboxylate position, as shown in analogous compounds (e.g., 20% lower yield vs. methyl-substituted derivatives) .

- Data Contradiction : Conflicting reports on Boc deprotection efficiency under acidic conditions (HCl/dioxane vs. TFA) may arise from steric shielding of the carbamate group. Optimize using kinetic studies (e.g., monitoring by -NMR for fluorine-tagged analogs) .

Q. What strategies resolve discrepancies between solution-phase (NMR) and solid-state (X-ray) conformational analyses of this compound?

- Methodology : Compare NOE (Nuclear Overhauser Effect) data from -NMR with X-ray structures. Molecular dynamics simulations (e.g., AMBER force fields) can model flexible piperidine ring puckering in solution. For example, a 1,4-diaxial conformation in the solid state may shift to a chair conformation in solution due to solvation effects .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology : Use molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinases or GPCRs). QSAR (Quantitative Structure-Activity Relationship) models trained on analogous piperidine derivatives identify critical substituents (e.g., methoxy groups enhance solubility but reduce membrane permeability) .

- Case Study : Methyl-to-methoxy substitution in piperidine-based inhibitors increased IC by 3-fold against protease targets due to altered hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.